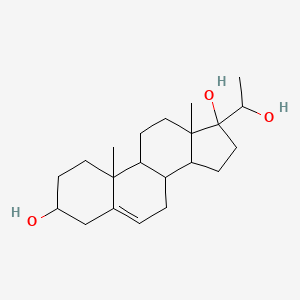
Cholen-24-oic acid
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cholen-24-oic acid typically involves the hydroxylation of cholesterol derivatives. One common method includes the stereoselective remote-hydroxylation of methyl ursodeoxycholate diacetate using dimethyldioxirane. This is followed by site-selective protection at C-3 by tert-butyldimethylsilylation, oxidation of the diol with pyridinium dichromate adsorbed on activated alumina, and stereoselective reduction of the 7-ketone with zinc borohydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes generally involve large-scale chemical synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Cholen-24-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 3β-sulfooxy-7-oxo-5-cholen-24-oic acid.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical properties.
Common Reagents and Conditions:
Oxidation: Pyridinium dichromate, dimethyldioxirane.
Reduction: Zinc borohydride.
Substitution: Various alkylating agents and protecting groups.
Major Products Formed:
- 3β-Sulfooxy-7-oxo-5-cholen-24-oic acid.
- 3β-Hydroxy-7-oxo-5-cholen-24-oic acid .
Aplicaciones Científicas De Investigación
Cholen-24-oic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cholen-24-oic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for bile acid receptors, such as the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). These interactions regulate various metabolic processes, including lipid metabolism and glucose homeostasis .
Comparación Con Compuestos Similares
- Chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid).
- Ursodeoxycholic acid (3α,7β-dihydroxy-5β-cholan-24-oic acid).
- Lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid) .
Uniqueness: Cholen-24-oic acid is unique due to its specific hydroxylation pattern and its ability to act as a precursor for various bile acid derivatives. Its distinct chemical structure allows for unique interactions with bile acid receptors, making it a valuable compound for research and therapeutic applications .
Propiedades
IUPAC Name |
4-(10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKLZQLYODPWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















